molecular formula C18H18N2O2 B4834862 3-(4-phenoxybutyl)-4(3H)-quinazolinone

3-(4-phenoxybutyl)-4(3H)-quinazolinone

Cat. No.: B4834862
M. Wt: 294.3 g/mol
InChI Key: DIBNUEJKZBOSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Phenoxybutyl)-4(3H)-quinazolinone is a synthetic organic compound based on the 4(3H)-quinazolinone scaffold, a privileged structure in drug and agrochemical discovery renowned for its wide range of biological activities . This scaffold is a benzopyrimidone alkaloid structure found in various natural products and is a key motif in several marketed drugs and pesticides . The 4(3H)-quinazolinone core is known for its drug-like properties and functional flexibility, allowing for extensive structural modification to interact with diverse biological targets . The primary research value of this compound lies in its potential as a building block or lead compound in medicinal and agrochemical research. Compounds featuring this scaffold have demonstrated significant biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties . The 4-phenoxybutyl chain at the N-3 position is a strategic modification aimed at enhancing molecular interactions with target proteins, such as kinase enzymes, and improving physicochemical properties . Researchers are exploring this and similar quinazolinone derivatives for their mechanism of action, which can include the inhibition of critical enzymes like protein kinases (e.g., VEGFR-2, FGFR-1, BRAF) , thymidylate synthase , and dihydrofolate reductase , as well as interactions with microbial cell walls and DNA . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-phenoxybutyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-18-16-10-4-5-11-17(16)19-14-20(18)12-6-7-13-22-15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBNUEJKZBOSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 3 4 Phenoxybutyl 4 3h Quinazolinone and Analogues

Historical and Contemporary Methods for 4(3H)-Quinazolinone Core Synthesis

The synthesis of the foundational 4(3H)-quinazolinone ring system has evolved significantly over the years. Historically, the most common method is the Niementowski Quinazolinone Synthesis , first reported in 1895. This reaction involves the thermal condensation of anthranilic acid with an excess of formamide (B127407) at elevated temperatures to produce the 4(3H)-quinazolinone core. researchgate.net

Contemporary methods have focused on improving yields, reducing reaction times, and employing milder, more environmentally benign conditions. A prevalent modern strategy involves the use of 2-substituted-3,1-benzoxazin-4-ones as stable and reactive intermediates. These are typically prepared by reacting anthranilic acid with an acid anhydride (B1165640) (like acetic anhydride) and can subsequently be reacted with an appropriate amine source to form the quinazolinone ring. organic-chemistry.orgnih.gov

Further advancements include the development of one-pot, multi-component reactions that offer high efficiency. acs.org These modern protocols often utilize catalysts to drive the reaction under milder conditions. For example, iodine has been used to promote the cyclocondensation of anthranilamides with aldehydes. juniperpublishers.com Other approaches employ metal catalysts or are conducted under solvent-free conditions, often enhanced by microwave irradiation or ultrasound. organic-chemistry.orgacs.org

Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while improving yields, likely due to the efficient and rapid decomposition of reagents like formamide to generate the necessary reactants in situ. nih.gov Similarly, ultrasound-promoted synthesis , a green chemistry technique, enhances reactivity and can lead to excellent yields in shorter timeframes compared to conventional heating methods. nih.gov

Targeted Synthesis of N3-Substituted 4(3H)-Quinazolinone Derivatives

The functionalization at the N3 position of the quinazolinone ring is a key strategy for modulating the compound's properties. This is typically achieved through N-alkylation or N-arylation, allowing for the introduction of a wide variety of substituents. researchgate.netjst.go.jp

Synthesis of 3-(4-phenoxybutyl)-4(3H)-quinazolinone

The targeted synthesis of this compound is achieved through a direct N-alkylation of the pre-formed quinazolinone core. This involves the preparation of specific precursors followed by their reaction under optimized conditions.

The synthesis relies on two primary precursors:

Quinazolin-4(3H)-one: This core scaffold is reliably synthesized via the classic method of refluxing anthranilic acid with an excess of formamide. nih.gov

1-Bromo-4-phenoxybutane: This alkylating agent can be prepared through a Williamson ether synthesis, where phenol (B47542) is reacted with a large excess of 1,4-dibromobutane (B41627) in the presence of a base like potassium carbonate. The excess dibromobutane minimizes the formation of the symmetrical diether byproduct.

The final step is the N-alkylation of the quinazolinone nitrogen. Studies on similar alkylations show that the reaction of quinazolin-4(3H)-one with an alkyl halide, such as 1-bromo-4-phenoxybutane, proceeds regioselectively at the N3 position. juniperpublishers.com

Conventional Reflux: A standard method involves refluxing quinazolin-4(3H)-one with 1-bromo-4-phenoxybutane in an aprotic solvent like dimethylformamide (DMF) or acetone, with a base such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to act as a proton scavenger. juniperpublishers.comnih.gov

Microwave and Ultrasound Assistance: Drawing parallels from general quinazolinone synthesis, these modern techniques can be applied to the N-alkylation step. Microwave irradiation can significantly shorten the reaction time and potentially increase the yield. researchgate.net Ultrasound-promoted conditions offer a green and efficient alternative to conventional heating. nih.gov

Chemical Modifications and Analog Library Synthesis for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR), chemists systematically synthesize a library of analogues by modifying specific parts of the this compound structure. researchgate.netnih.govacs.org This allows for the identification of key structural features responsible for its activity.

The primary points of modification for generating an analog library are:

The Quinazolinone Core (Ring 1): Introducing various substituents (e.g., halogens like chloro or fluoro, or electron-donating groups like methyl or methoxy) on the benzene (B151609) portion of the quinazolinone scaffold. acs.orgmdpi.com This is typically achieved by starting with the corresponding substituted anthranilic acid. mdpi.com

The N3-Alkyl Linker: The length and nature of the four-carbon butyl chain can be varied. Analogues with propyl, pentyl, or more complex branched chains can be synthesized to probe the spatial requirements of the target.

The Terminal Phenoxy Group (Ring 3): This part offers extensive possibilities for modification. The phenyl ring can be substituted with a wide array of functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to alter electronic and steric properties. acs.org Furthermore, the entire phenyl ring can be replaced with other aromatic or heterocyclic systems to explore different binding interactions. nih.gov

These systematic modifications help in building a comprehensive SAR profile, guiding the design of more potent or selective compounds. researchgate.netresearchgate.netmdpi.com

Spectroscopic and Analytical Characterization Techniques for Synthesized Compounds

The structural confirmation and purity assessment of this compound and its analogues are performed using a combination of standard spectroscopic techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: Provides detailed information about the proton environment. The spectra for these compounds would show characteristic signals for the aromatic protons on the quinazolinone and phenoxy rings, as well as distinct signals for the methylene (B1212753) protons (CH₂) of the butyl chain. nih.govnih.govnih.govmdpi.com

¹³C-NMR: Confirms the carbon framework of the molecule. A key signal is that of the carbonyl carbon (C=O) in the quinazolinone ring, which typically appears in the range of δ 160–170 ppm. nih.govnih.govjpionline.orgresearchgate.net Other signals correspond to the aromatic and aliphatic carbons. orientjchem.org

Infrared (IR) Spectroscopy: IR analysis is crucial for identifying key functional groups. A strong absorption band in the region of 1660–1690 cm⁻¹ is characteristic of the C=O (amide) stretching vibration of the quinazolinone ring. nih.govnih.gov Other important bands include those for C-H aromatic and aliphatic stretches, C=N, and the C-O-C ether linkage.

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound by identifying the molecular ion peak (M+). jpionline.org Analysis of the fragmentation patterns provides further structural evidence, as the molecule breaks apart in predictable ways upon ionization. soton.ac.ukchemguide.co.uknih.gov

Structure Activity Relationship Sar and Pharmacophore Analysis

General Principles of Quinazolinone Structure-Activity Relationships

The quinazolinone scaffold is a fused heterocyclic system consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring. nih.gov Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on this core are critical determinants of pharmacological activity. nih.govnih.gov

Key positions for substitution and their general influence on activity are:

Position 2: Substituents at this position are essential for various biological activities. Modifications can range from simple methyl or thiol groups to more complex aromatic or heterocyclic rings, significantly impacting the compound's profile. nih.gov

Position 3: This position is crucial for modulating the potency and type of biological activity. A wide variety of substituents, including aliphatic chains, and simple or substituted aryl groups, have been explored. nih.govnih.govresearchgate.net The addition of different heterocyclic moieties at this position has also been shown to increase activity. nih.gov

Positions 6 and 8: The introduction of substituents, particularly halogens like bromine or iodine, on the fused benzene ring can enhance antimicrobial and other biological activities. nih.gov These modifications influence the electronic properties of the entire ring system.

The diverse pharmacological profiles of quinazolinone derivatives, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant activities, are a direct result of these targeted substitutions. researchgate.netrsc.org

The following table summarizes the impact of substitutions at various positions on the quinazolinone core, as reported in studies on antibacterial activity against S. aureus.

Table 1: General SAR of Quinazolinone Derivatives (Antibacterial Activity vs. S. aureus)
PositionSubstituentObserved ActivityReference
23-HydroxyphenylPotent Activity nih.gov
23-CarboxyphenylReduced Activity nih.gov
3Alkyl Chain (e.g., n-hexyl)Potent COX-2 Inhibition nih.gov
3Aryl Group (e.g., Phenyl)Good COX-2 Inhibition nih.gov
6BromoLoss of Activity nih.gov
7FluoroLoss of Activity nih.gov

Influence of the 3-(4-phenoxybutyl) Moiety on Biological Activity

While specific research on 3-(4-phenoxybutyl)-4(3H)-quinazolinone is limited, its potential biological activity can be inferred from established SAR principles for N-3 substituted quinazolinones. The moiety consists of three key components: a flexible four-carbon (butyl) linker, an ether linkage, and a terminal phenyl ring.

Flexible Butyl Linker: Studies have shown that a flexible four-carbon linker between the quinazoline (B50416) core and an aryl moiety can increase antiproliferative and inhibitory activities. mdpi.com This flexibility allows the terminal group to orient itself optimally within a biological target's binding pocket. Research on other quinazolinones indicates that the length of the aliphatic chain at the N-3 position is critical; for instance, an n-hexyl chain was found to be highly effective for COX-2 inhibition, while a longer eight-carbon chain was less so, suggesting an optimal length for specific targets. nih.gov The four-carbon chain of the phenoxybutyl group may provide an ideal separation and conformational adaptability.

Ether Linkage: The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in a target protein, thereby anchoring the molecule and contributing to its binding affinity.

Terminal Phenoxy Group: The phenoxy (phenyl) group provides a bulky, lipophilic, and aromatic feature. This allows for hydrophobic and van der Waals interactions, such as pi-stacking, with aromatic amino acid residues in a binding site. The presence of an aryl group at position 3 is a common feature in many biologically active quinazolinones. mdpi.comnih.gov

Derivatization Strategies for Optimizing Efficacy and Selectivity

To optimize the efficacy and selectivity of this compound as a lead compound, several derivatization strategies can be employed based on established quinazolinone chemistry. mdpi.com

Modification of the C-2 Position: Introducing a variety of small alkyl, substituted aryl, or heterocyclic groups at the C-2 position is a primary strategy for modulating biological activity. nih.govmdpi.com For example, adding a dithiocarbamate (B8719985) side chain at this position has been shown to yield compounds with antitumor properties. nih.gov

Substitution on the Quinazolinone Benzene Ring: Adding electron-withdrawing or electron-donating groups to the fused benzene ring (positions 5, 6, 7, and 8) can fine-tune the electronic environment of the molecule. Halogenation at positions 6 and 8, for instance, has been shown to significantly improve antibacterial activity in some series. nih.gov

Substitution on the Terminal Phenoxy Ring: The terminal phenoxy group is a prime site for modification. Introducing substituents such as halogens, methoxy, or trifluoromethyl groups at the ortho, meta, or para positions can drastically alter the compound's electronic and steric properties, leading to improved target affinity and selectivity. mdpi.commdpi.com

Altering the Alkyl Linker Length: The length of the butyl chain can be varied (e.g., shortened to propyl or extended to pentyl) to find the optimal distance between the quinazolinone core and the terminal phenoxy ring for a specific biological target. nih.govmdpi.com

The following table illustrates potential derivatization strategies and their predicted impact based on related compounds.

Table 2: Potential Derivatization Strategies for this compound
Modification SiteExample ModificationRationale/Predicted ImpactReference
C-2 PositionAdd methyl or phenyl groupModulate activity and specificity nih.gov
Quinazolinone Ring (C-6)Add Chloro or Bromo groupEnhance lipophilicity and potentially antibacterial activity nih.gov
Terminal Phenoxy Ring (para)Add Fluoro or Trifluoromethyl groupAlter electronic properties and binding interactions mdpi.commdpi.com
Alkyl LinkerChange from butyl to hexylOptimize linker length for target binding pocket nih.gov

Identification of Key Structural Features for Desired Pharmacological Profiles

The desired pharmacological profile of a quinazolinone derivative is dictated by a combination of key structural features. For this compound, these features can be summarized as:

The Rigid Quinazolin-4-one Core: This bicyclic system serves as the fundamental scaffold, providing a stable, planar structure. The carbonyl group at C-4 is a critical hydrogen bond acceptor, essential for interaction with many biological targets. nih.gov

The Flexible Alkoxy Linker: The -(CH₂)₄-O- chain provides significant conformational flexibility. This allows the molecule to adopt different spatial arrangements, increasing the probability of a favorable binding orientation. The ether oxygen also presents an additional hydrogen bond acceptor site.

The Terminal Aromatic Ring: The phenoxy group at the end of the side chain is a key hydrophobic and aromatic feature. It is crucial for engaging in pi-pi stacking and other non-polar interactions, which are often vital for high-affinity binding. mdpi.com

The combination of a rigid, H-bonding core with a flexible, lipophilic tail is a common strategy in drug design for achieving both affinity and favorable pharmacokinetic properties.

Pharmacophore Elucidation for Rational Design and Enhanced Potency

A pharmacophore model represents the essential spatial arrangement of structural features responsible for a molecule's biological activity. For a molecule like this compound, a hypothetical pharmacophore model can be elucidated for rational drug design. nih.govnih.gov

The key pharmacophoric features would likely include:

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the C-4 position of the quinazolinone ring is a strong HBA.

A Second Hydrogen Bond Acceptor (HBA): The ether oxygen within the phenoxybutyl chain can serve as another HBA.

One or Two Aromatic/Hydrophobic Regions (AR/HY): The fused benzene ring of the quinazolinone core constitutes one major aromatic/hydrophobic region. The terminal phenoxy group provides a second distinct AR/HY feature.

Defined Spatial Relationship: The flexible butyl linker dictates the distance and possible spatial orientations between the quinazolinone core and the terminal phenoxy ring. This spatial relationship is a critical component of the pharmacophore.

Rational drug design based on this model would involve synthesizing new analogues where these features are maintained, but other properties are modified. For example, one could introduce additional functional groups onto the aromatic rings to create new interaction points (e.g., a hydroxyl group for an H-bond donor/acceptor) or alter the linker to constrain the molecule into a more active conformation, thereby enhancing potency and selectivity for a given target. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein.

While no specific docking studies for 3-(4-phenoxybutyl)-4(3H)-quinazolinone were identified, numerous studies have been conducted on various quinazolinone derivatives against several important biological targets.

Ligand-Protein Interaction Analysis with Specific Biological Targets

EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase): Quinazolinone-based molecules are well-known inhibitors of EGFR-TK, a key target in cancer therapy. semanticscholar.org Docking studies of various quinazolinone derivatives have shown that they typically bind to the ATP-binding site of the EGFR kinase domain. semanticscholar.org Key interactions often involve hydrogen bonds with residues such as Met793 and Thr790, as well as various van der Waals and pi-alkyl interactions with residues like Val726, Ala743, and Leu844. semanticscholar.org The quinazoline (B50416) core acts as a scaffold, and different substituents at various positions influence the binding affinity and selectivity.

B-Raf Kinase: B-Raf is another important kinase target in cancer. Molecular docking of some novel 3-benzyl-4(3H)-quinazolinone analogues has been performed to understand their interaction with the ATP binding site of B-Raf kinase, showing binding modes similar to known inhibitors. researchgate.net

COX-2 (Cyclooxygenase-2): Quinazolinone derivatives have been investigated as potential anti-inflammatory agents through the inhibition of COX-2. Molecular docking studies have been performed to elucidate the interaction between these compounds and the active site of the COX-2 enzyme. nih.gov These studies help in understanding the structure-activity relationship of the quinazolinone moiety for anti-inflammatory activity. nih.gov

GABAa Receptor: The GABAa receptor is a key target for anticonvulsant drugs. While specific docking studies on this compound are unavailable, other quinazolinone derivatives have been studied for their potential interaction with the GABAa receptor. These studies suggest that the quinazolinone scaffold can be modified to achieve significant binding affinity to this receptor.

Penicillin-Binding Protein 2a (PBP2a): PBP2a is a key enzyme responsible for methicillin resistance in Staphylococcus aureus (MRSA). Some quinazolinone derivatives have been identified as inhibitors of PBP2a. acgpubs.org These compounds are thought to bind to an allosteric site on the protein, leading to a conformational change that allows β-lactam antibiotics to inhibit the enzyme. acgpubs.org

Binding Affinity and Conformational Analysis

Binding affinity represents the strength of the interaction between a ligand and its target. In the context of the broader quinazolinone class, studies have shown a wide range of binding affinities depending on the specific derivative and the target protein. For instance, in studies of EGFR inhibitors, different substituents on the quinazolinone ring system significantly impact the binding energy and, consequently, the inhibitory activity. Conformational analysis, often performed in conjunction with docking, helps to understand the three-dimensional arrangement of the ligand when bound to the protein, which is crucial for optimizing the interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive Models for Biological Activity

Several 3D-QSAR models have been developed for quinazolin-4(3H)-one analogues as EGFR inhibitors. nih.gov These models are built using a training set of compounds with known biological activities and can then be used to predict the activity of new, untested compounds. The statistical quality of these models is assessed through various parameters to ensure their predictive power.

Correlation of Molecular Descriptors with Experimental Data

In QSAR studies, molecular descriptors (physicochemical, steric, electronic, etc.) are calculated for each compound and correlated with their experimental biological activity. For quinazolinone derivatives, descriptors such as molecular weight, logP (lipophilicity), and various electronic and steric parameters have been used to build predictive models. These correlations provide insights into which molecular properties are important for the desired biological activity and guide the design of more potent compounds.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamics

MD simulation is a computational method that simulates the physical movements of atoms and molecules over time. It provides detailed information about the stability of a ligand-protein complex and the dynamic behavior of the system.

For the general class of quinazolinone derivatives, MD simulations have been used to assess the stability of the ligand-protein complexes predicted by molecular docking. mdpi.com These simulations can reveal how the interactions between the ligand and the protein evolve over time and can help to confirm the binding mode. For example, MD simulations of quinazolinone derivatives with targets like VEGFR2 and EGFR have demonstrated stable binding through hydrogen bonding and hydrophobic interactions over the simulation period. mdpi.com The stability is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex.

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion)

In silico studies, which utilize computational models to predict the pharmacokinetic properties of chemical compounds, are crucial in the early stages of drug discovery. These predictive models help in assessing the viability of a compound as a potential drug candidate by evaluating its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. While specific in silico ADMET data for this compound is not extensively available in publicly accessible literature, the general class of quinazolinone derivatives has been the subject of numerous computational studies. These studies provide valuable insights into the likely pharmacokinetic and safety profiles of this chemical family.

Detailed research findings from computational analyses of various 3-substituted quinazolinone analogs indicate a generally favorable pharmacokinetic profile. Predictive models suggest that many compounds within this class exhibit good potential for oral bioavailability. actascientific.com

Key ADMET parameters frequently evaluated for quinazolinone derivatives in these computational studies include:

Absorption: Predictions often focus on human intestinal absorption (HIA) and Caco-2 cell permeability, which are indicators of how well a compound might be absorbed from the gastrointestinal tract into the bloodstream. Many quinazolinone analogs are predicted to have high gastrointestinal absorption. actascientific.com

Distribution: Parameters such as blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are assessed to understand how a compound might distribute throughout the body.

Metabolism: In silico tools are used to predict the interaction of compounds with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For instance, studies on some 2,3-disubstituted quinazolin-4-one analogs predict the inhibition of specific CYP enzymes like CYP1A and CYP2D6, which can influence the metabolism of other substances. actascientific.com

Excretion: While less commonly detailed in predictive studies, renal clearance and other excretion pathways are sometimes estimated.

Toxicity: A critical component of in silico screening is the prediction of potential toxicities. This includes assessments for mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition). actascientific.com Some quinazolinone derivatives have shown potential risks of mutagenicity and hepatotoxicity in these predictive models. actascientific.comnih.gov

The data generated from these in silico predictions are instrumental for guiding the synthesis of new derivatives with improved "drug-like" properties and for prioritizing compounds for further experimental testing. nih.govnih.gov

Representative In Silico ADMET Predictions for Substituted Quinazolinone Analogs

The following table presents a compilation of predicted ADMET properties for a representative set of substituted quinazolinone derivatives, illustrating the types of data obtained from such computational studies. It is important to note that these are predictions for analogous compounds and not for this compound itself.

Compound ClassPredicted Human Intestinal Absorption (%)Predicted Blood-Brain Barrier PenetrationPredicted CYP2D6 InhibitionPredicted HepatotoxicityPredicted Ames Mutagenicity
2,3-disubstituted quinazolin-4-onesHighVariableInhibitorProbablePossible
Quinazolinone-Triazole HybridsGoodLowNon-inhibitorLow ProbabilityPossible
Arylidene-based quinazolin-4(3H)-onesHighVariableVariableVariableLow Probability

Advanced Methodological Considerations and Future Research Directions

Development of Novel and Efficient Synthetic Routes for Quinazolinone Analogues

The synthesis of the quinazolinone core is a well-established area, yet the demand for structural diversity, improved yields, and greener chemistry continues to drive innovation. Traditional methods are often being replaced by more efficient, cost-effective, and environmentally benign strategies. nih.gov Modern synthetic approaches focus on the use of novel catalysts, one-pot reactions, and microwave-assisted synthesis to streamline the production of quinazolinone libraries. nih.gov

Several catalytic systems have been developed to facilitate the construction of the quinazolinone ring system.

Copper-Catalyzed Reactions: Copper catalysts are frequently employed due to their low toxicity and cost-effectiveness. Methods include the copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines and the domino reaction of alkyl halides with anthranilamides under aerobic conditions, offering high yields and good functional group tolerance. nih.govorganic-chemistry.org

Palladium-Catalyzed Reactions: Palladium-catalyzed coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, enabling the synthesis of complex quinazolinones from starting materials like 2-aminobenzamides and aryl halides. nih.govnih.gov

Iron-Catalyzed Reactions: Iron catalysts offer an economical and non-toxic alternative for synthesizing quinazolinone derivatives. organic-chemistry.org For instance, iron(III) chloride can catalyze the reaction between isatoic anhydride (B1165640) and amidoxime (B1450833) derivatives. nih.gov

Metal- and Oxidant-Free Reactions: To further enhance the green credentials of synthetic routes, metal- and oxidant-free reactions are being explored. One such method involves the phosphoric acid-catalyzed cyclo-condensation of β-ketoesters and o-aminobenzamides. nih.gov

These advanced synthetic strategies are crucial for producing diverse analogues of 3-(4-phenoxybutyl)-4(3H)-quinazolinone, allowing for systematic exploration of the structure-activity relationship (SAR) by modifying substituents on both the quinazolinone core and the phenoxybutyl side chain.

Catalytic MethodKey FeaturesExample Starting MaterialsReference
Copper-CatalyzedEco-friendly, efficient, good yields2-Aminobenzamide, Tertiary Amines, Alkyl Halides nih.govorganic-chemistry.org
Palladium-CatalyzedEfficient C-C and C-heteroatom bond formation2-Aminobenzamides, Aryl Halides nih.govnih.gov
Iron-CatalyzedCost-effective, low-toxicityIsatoic Anhydride, Amidoxime Derivatives nih.govorganic-chemistry.org
Metal-FreeEnvironmentally benign, avoids metal contaminationβ-Ketoesters, o-Aminobenzamides nih.gov

Exploration of Emerging Biological Targets and Novel Disease Areas

Quinazolinone derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. wisdomlib.orgnih.govmdpi.comrsc.org Research is continuously identifying novel biological targets and expanding the potential therapeutic applications of this versatile scaffold.

The anticancer potential of quinazolinones is a major area of investigation. Derivatives have been designed to inhibit a range of molecular targets crucial for cancer cell proliferation and survival. nih.govmdpi.com

Protein Kinase Inhibition: Many quinazolinone-based compounds act as inhibitors of protein kinases. Specific targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fibroblast Growth Factor Receptor 1 (FGFR-1). nih.govnih.govjst.go.jp Dual inhibitors targeting multiple pathways, such as PIM/HDAC inhibitors, are also being developed to overcome drug resistance. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in nucleotide synthesis, and its inhibition leads to cell death. Quinazolinones have been designed as DHFR inhibitors, representing a non-classical antifolate approach to cancer therapy. nih.govresearchgate.net

Poly (ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors are a targeted therapy for cancers with specific DNA repair defects. Quinazolinone derivatives have shown promise as effective PARP-1 inhibitors. nih.gov

Tubulin Polymerization Inhibition: Some quinazolinone derivatives can disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. mdpi.com

Beyond oncology, the therapeutic scope of quinazolinones is expanding into other disease areas. For example, their potential as anti-diabetic agents is being explored through the inhibition of enzymes like alpha-glucosidase. wisdomlib.orgrsc.org Their anti-inflammatory properties are also well-documented, suggesting applications in chronic inflammatory diseases. wisdomlib.orgresearchgate.net Furthermore, the challenge of antimicrobial resistance has spurred the development of quinazolinone derivatives that can inhibit bacterial biofilm formation, a key virulence factor. nih.gov

Biological Target ClassSpecific ExamplesAssociated Disease AreaReference
Protein KinasesEGFR, VEGFR-2, PIM, HDACCancer nih.govnih.govjst.go.jpnih.gov
Enzymes in Nucleotide SynthesisDihydrofolate Reductase (DHFR)Cancer, Infections nih.govresearchgate.net
DNA Repair EnzymesPoly (ADP-ribose) Polymerase (PARP)Cancer nih.gov
Cytoskeletal ProteinsTubulinCancer mdpi.com
Carbohydrate-Metabolizing EnzymesAlpha-glucosidaseDiabetes wisdomlib.orgrsc.org
Bacterial Virulence FactorsQuorum Sensing Systems (e.g., PqsR)Bacterial Infections nih.gov

Integration of Multi-Omics Data in Mechanistic Studies

Understanding the precise mechanism of action of drug candidates like this compound is fundamental to their development. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to elucidating complex biological responses. capes.gov.brnih.gov This strategy moves beyond a single-target focus to provide a holistic view of how a compound affects cellular networks.

By combining different omics datasets, researchers can generate and test mechanistic hypotheses. capes.gov.brresearchgate.net For instance, treating cancer cells with a quinazolinone derivative and subsequently performing multi-omics analysis could reveal:

Transcriptomics (RNA-Seq): Changes in gene expression that point to upregulated or downregulated signaling pathways.

Proteomics: Alterations in protein abundance and post-translational modifications (e.g., phosphorylation), which can confirm the engagement of kinase targets and downstream effectors. nih.gov

Metabolomics: Shifts in the levels of small-molecule metabolites, providing insights into the compound's impact on cellular metabolism.

This integrated approach is invaluable for identifying not only the primary target of a drug but also off-target effects, potential resistance mechanisms, and predictive biomarkers for patient response. nih.gov Quantitative Systems Pharmacology (QSP) models can then be developed, incorporating these multi-omics data to simulate drug effects and translate molecular and cellular interactions into clinical outcomes. nih.gov Such models are essential for optimizing drug development and informing clinical trial design.

Rational Drug Design Approaches for Next-Generation Quinazolinone-Based Chemical Probes

Rational drug design, often guided by computational modeling and structural biology, is a cornerstone of modern medicinal chemistry. This approach is being used to develop highly specific and potent quinazolinone-based chemical probes and therapeutic agents. nih.govresearchgate.net Chemical probes are indispensable tools for validating biological targets and interrogating cellular pathways.

One key strategy is the design of fluorescent probes, where a quinazolinone scaffold is linked to a fluorophore. nih.gov These probes can be used to visualize and track biological targets in living cells. For example, quinazolinone-based fluorescent probes have been successfully developed for α1-adrenergic receptors, enabling their detection and subcellular localization. nih.gov Similarly, probes have been designed to detect signaling molecules like carbon monoxide, leveraging the excellent photophysical properties of the quinazolinone core. nih.gov

Rational design is also critical for creating next-generation inhibitors with improved properties. This includes:

Target-Specific Design: Using the three-dimensional structure of a target protein, such as a kinase active site, to design quinazolinone derivatives that fit precisely and form key interactions, enhancing potency and selectivity. nih.govjst.go.jp

Irreversible Inhibitors: Designing compounds that form a covalent bond with the target protein. This can lead to prolonged duration of action and high potency. Quinazoline-based irreversible inhibitors have been rationally designed for targets like human erythrocyte purine (B94841) nucleoside phosphorylase. scite.ai

Dual-Target or Multi-Target Inhibitors: Creating single molecules that can modulate multiple targets simultaneously. This is a promising strategy for complex diseases like cancer, where targeting redundant pathways can prevent the emergence of resistance. nih.gov

These advanced design principles are accelerating the discovery of novel quinazolinone-based molecules, moving beyond serendipitous findings to the deliberate engineering of compounds with precisely defined biological activities.

Q & A

Q. What are the common synthetic routes for 3-(4-phenoxybutyl)-4(3H)-quinazolinone derivatives?

Traditional methods involve condensation of carboxylic acids, amines, and 2-aminobenzoic acid derivatives under acidic or basic conditions . Modern green synthesis approaches use oxidative coupling of stable precursors like 2-aminobenzamide and benzyl alcohol in the presence of oxygen and t-BuONa, achieving yields up to 84% without hazardous solvents or catalysts . Regioselectivity in substitution reactions can be controlled by solvent choice; for example, polar aprotic solvents favor 3-substitution, while non-polar solvents may lead to 4-substitution products .

Q. How are 4(3H)-quinazolinone derivatives characterized for structural confirmation?

Characterization typically involves elemental analysis, IR (to confirm functional groups like C=O at ~1700 cm⁻¹), and NMR (¹H/¹³C for substituent positioning). For example, 3-(4-acetylphenyl)-2-phenyl derivatives show distinct aromatic proton splitting patterns in ¹H-NMR and carbonyl signals at δ ~200 ppm in ¹³C-NMR . Mass spectrometry and X-ray crystallography are used for absolute configuration determination, particularly in stereoisomeric compounds like UR-9825 .

Q. What initial biological screening strategies are employed for quinazolinone derivatives?

In vitro antifungal activity is assessed via MIC assays against Candida spp. and Aspergillus spp., with comparisons to standards like fluconazole . Anti-inflammatory activity is evaluated using carrageenan-induced rat paw edema models, while analgesic effects are tested via acetic acid-induced writhing assays . Antimicrobial screening includes disc diffusion against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .

Advanced Research Questions

Q. How does substitution at the 7-position of the quinazolinone ring influence antifungal activity?

Halogenation at the 7-position (e.g., Cl) enhances antifungal potency by increasing electrophilicity and target binding. The 7-Cl derivative UR-9825 exhibited superior in vitro activity against Candida (MIC < 0.1 µg/mL) compared to fluconazole, attributed to improved interaction with fungal cytochrome P450 enzymes . Isosteric replacements (e.g., CF₃) retain activity but may alter pharmacokinetics due to increased lipophilicity .

Q. Why do some quinazolinones show divergent efficacy in murine versus rabbit models of systemic candidosis?

Species-dependent pharmacokinetics explain this discrepancy. UR-9825 had a short half-life in mice (t₁/₂ = 1 h) but longer t₁/₂ in rats (6 h) and rabbits (9 h), correlating with higher plasma concentrations and sustained protection in larger animals . Researchers should prioritize species with metabolic profiles aligning with human CYP450 isoforms during preclinical optimization.

Q. How can structural modifications reduce ulcerogenic effects in anti-inflammatory quinazolinones?

Introducing benzothiazole substituents at the 3-position (e.g., 3-(4-methoxybenzothiazol-2-yl)) reduces gastric toxicity by selectively inhibiting COX-2 over COX-1. Compound 3e showed 82% anti-inflammatory activity (vs. Indomethacin’s 85%) with 3-fold lower ulcer incidence, linked to reduced prostaglandin E₂ suppression in gastric mucosa .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

Discrepancies often arise from poor bioavailability or rapid metabolism. For UR-9825, despite high in vitro antifungal activity, limited oral efficacy in mice was addressed by prodrug approaches (e.g., esterification) to enhance solubility and half-life . Parallel in vitro ADMET assays (e.g., microsomal stability, Caco-2 permeability) should be integrated early in lead optimization.

Q. How do quinazolinones achieve dual anti-inflammatory and antimicrobial activity?

Compounds like 2-phenyl-3-(substituted-benzothiazol-2-yl)-4(3H)-quinazolinones disrupt bacterial membranes (via hydrophobic interactions) while inhibiting COX-2 and cytokines (IL-6, TNF-α) . Molecular dynamics simulations suggest dual-binding modes to COX-2 and bacterial DNA gyrase, though off-target effects require careful SAR balancing .

Q. What mechanistic insights explain the antiviral activity of 3-(substituted-benzalamino)-4(3H)-quinazolinones?

Derivatives like III-31 induce upregulation of pathogenesis-related (PR) proteins (PR-1a, PR-5) in host plants, inhibiting viral replication and cell-to-cell movement. Real-time PCR confirmed 2-fold increases in PR transcripts post-treatment, correlating with reduced TMV RNA accumulation .

Q. How can green chemistry principles improve quinazolinone synthesis scalability?

Solvent-free mechanochemical synthesis and oxygen-mediated oxidative coupling reduce waste and energy use. For example, 2-phenylquinazolin-4(3H)-one was synthesized in 84% yield using t-BuONa and O₂, avoiding toxic oxidants like DDQ . Life-cycle assessment (LCA) metrics should be applied to compare traditional vs. green routes for industrial feasibility.

Methodological Recommendations

  • SAR Studies : Prioritize halogenation at C7 and hydrophobic side chains (e.g., phenoxybutyl) for antifungal activity .
  • PK/PD Modeling : Use allometric scaling from rodent/rabbit data to predict human dosing, incorporating hepatic clearance rates .
  • Multi-Target Design : Employ molecular docking to assess binding to COX-2 and bacterial topoisomerases, followed by in vitro confirmatory assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-phenoxybutyl)-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-(4-phenoxybutyl)-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.